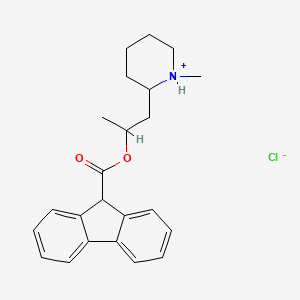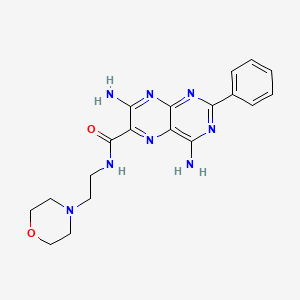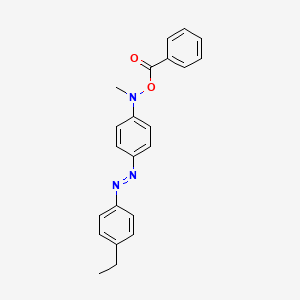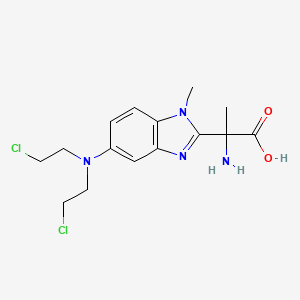
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci)
Vue d'ensemble
Description
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) is a complex organic compound characterized by its unique structural elements and functional groups The compound’s intrinsic properties arise from its precise arrangement of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. It typically starts with a precursor molecule that undergoes various chemical transformations including alkylation, esterification, and oxidation.
For instance, one synthetic route might involve the initial reaction of a phosphorus-containing compound with an alcohol in the presence of a catalyst to form the desired phosphaundecan structure. The subsequent steps might involve acetylation to introduce the acetyloxy group, followed by hydroxylation and further oxidation to form the complete structure.
Industrial Production Methods
Industrial production of 3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) might use more scalable and efficient processes, potentially leveraging continuous flow reactors to ensure high yields and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound is susceptible to oxidation reactions, particularly at the hydroxyl and aminium functional groups, potentially leading to the formation of oxides and nitrates.
Reduction: : The phosphaundecan core can undergo reduction reactions to form phosphines and other reduced phosphorus compounds.
Substitution: : Functional groups in the molecule, such as the acetyloxy group, can be replaced via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl halides. Reaction conditions vary, often requiring specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
Major products include various oxides and reduced forms of the compound, as well as substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) finds applications across multiple fields:
Chemistry: : Used as a reagent or catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes due to its unique structure.
Medicine: : Explored for therapeutic applications, including potential use as a drug or in drug delivery systems.
Industry: : Utilized in the manufacture of advanced materials and specialty chemicals due to its reactivity and functional properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might engage in covalent bonding with proteins or nucleic acids, disrupting or modifying biological pathways. Its reactivity is driven by its functional groups, particularly the acetyloxy and hydroxyl groups, which participate in various chemical interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds:
3,5,9-Trioxa-4-phosphaundecan derivatives: : Differ in their functional groups which impact their reactivity and application.
4-phosphaundecane analogs: : Share a common backbone but have different functional groups and, therefore, different chemical and biological properties.
Similar compounds include:
3,5,9-Trioxa-4-phosphaundecan-1-aminium derivatives
Phosphonic acid esters
Hydroxyphosphine compounds
Propriétés
IUPAC Name |
2,3-diacetyloxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO8P/c1-10(14)18-8-12(21-11(2)15)9-20-22(16,17)19-7-6-13(3,4)5/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIIOYXDWTTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109009 | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50314-34-6 | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50314-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)


![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)










